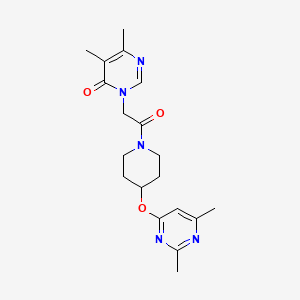
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a pyrimidine derivative, which is a class of compounds that play a crucial role in the biological system. Pyrimidines are fundamental components of nucleic acids like DNA and RNA.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,6-dimethylpyrimidin-4-yl derivative with a piperidin-1-yl derivative. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The exact 3D conformation would depend on the specific spatial arrangement of these rings and the attached groups.Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo reactions typical for pyrimidines, such as nucleophilic substitution or addition reactions at the carbon atoms of the pyrimidine ring. The piperidine ring could also participate in various reactions, such as those involving the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including factors like its size, shape, functional groups, and charge distribution. These properties could influence its solubility, stability, and reactivity.科学的研究の応用
Synthetic Methodologies
Research on compounds with structural similarities to the queried chemical focuses on the development of efficient synthetic methods. For example, a study by Vijayakumar, Karthikeyan, and Sarveswari (2014) discusses the synthesis of novel pyridopyrimidines, indicating the exploration of new synthetic routes and the potential for generating diverse molecular architectures for further scientific exploration (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014).
Biological Activities
Some compounds that share a structural motif with the queried chemical have been evaluated for their biological activities. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and assessed their insecticidal and antibacterial potential, highlighting the importance of such compounds in developing new antimicrobial and pest control agents (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Molecular Interactions and Crystallography
The study of molecular interactions, including hydrogen bonding and crystal packing, is another application area. Orozco, Insuasty, Cobo, and Glidewell (2009) analyzed the salt-type adducts formed between amino-methyl-nitrosopyrimidine and piperidine, revealing intricate hydrogen bond networks. This research is crucial for understanding the molecular basis of compound stability and interaction, which has implications for drug design and material science (F. Orozco, B. Insuasty, J. Cobo, C. Glidewell, 2009).
Antitumor and Anticancer Potential
Insuasty, Becerra, Quiroga, Abonía, Nogueras, and Cobo (2013) explored the antitumor activity of pyrimido[naphthyridin-4(3H)-ones, indicating that compounds with pyrimidine cores may possess significant biological activities against cancer cell lines. Such studies underscore the potential of pyrimidine derivatives in oncological research and therapy development (B. Insuasty, Diana Becerra, J. Quiroga, R. Abonía, M. Nogueras, J. Cobo, 2013).
Safety And Hazards
Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
将来の方向性
Further research could help to elucidate the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological assays to investigate its activity, and computational studies to predict its behavior.
特性
IUPAC Name |
3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12-9-17(22-15(4)21-12)27-16-5-7-23(8-6-16)18(25)10-24-11-20-14(3)13(2)19(24)26/h9,11,16H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIBHFLHWRVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

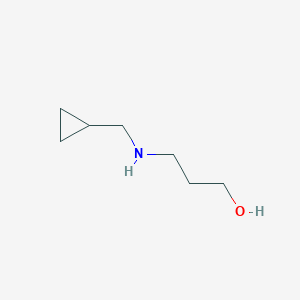
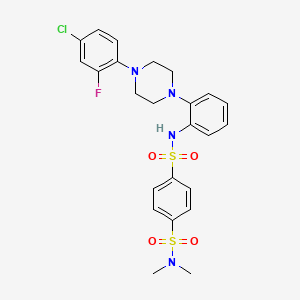
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)
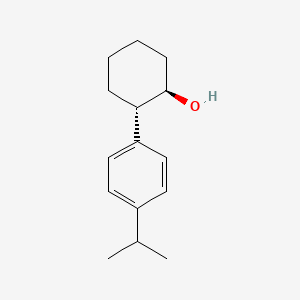
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
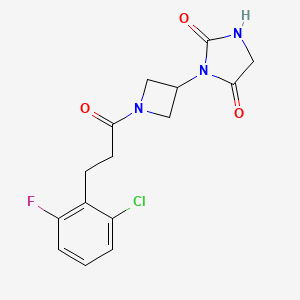
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
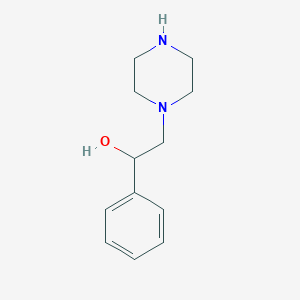
![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)
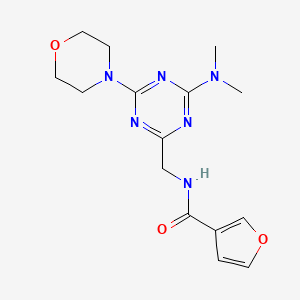
![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)
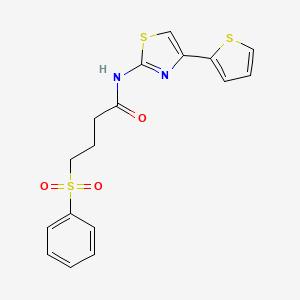
![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)